molecular formula C11H8BrN3O3S B2599699 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 5-bromopyridine-3-carboxylate CAS No. 1291832-05-7

2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 5-bromopyridine-3-carboxylate

Cat. No. B2599699
CAS RN: 1291832-05-7
M. Wt: 342.17
InChI Key: WOJYGZDFNHYEDL-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Synthesis Approaches : The chemical has been utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates via innovative methods, demonstrating its utility in creating complex molecules from simpler precursors (Cox et al., 2003). This research highlights the compound's role in facilitating new synthetic routes for pharmacologically relevant structures.

  • Derivative Synthesis : Research has also focused on the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives, showcasing the adaptability of the core structure in generating a wide range of derivatives with potential bioactivity (Mohamed, 2014).

Potential Biological Applications

  • Enzyme Inhibition : Compounds derived from this chemical scaffold have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in the regulation of metabolic pathways. This indicates its potential for contributing to the development of new treatments for metabolic disorders (Navarrete-Vázquez et al., 2012).

  • Antimicrobial Activity : Certain derivatives have shown moderate antimicrobial activity, suggesting the chemical's relevance in synthesizing new agents for battling infectious diseases (Govori et al., 2014).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions of research in this area could involve the design and development of new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3S/c12-8-3-7(4-13-5-8)10(17)18-6-9(16)15-11-14-1-2-19-11/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYGZDFNHYEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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